N-(Oct-7-en-1-yl)thietan-3-amine
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Overview
Description
N-(Oct-7-en-1-yl)thietan-3-amine is a chemical compound with the molecular formula C11H21NS. It is primarily used in industrial and scientific research applications. This compound is not intended for medical use or for human or animal clinical diagnostics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Oct-7-en-1-yl)thietan-3-amine typically involves the reaction of thietan-3-amine with oct-7-en-1-yl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
N-(Oct-7-en-1-yl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkylating agents, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thietan-3-amine derivatives.
Scientific Research Applications
N-(Oct-7-en-1-yl)thietan-3-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As a precursor for the development of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(Oct-7-en-1-yl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in the modulation of biochemical pathways and the inhibition or activation of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine hydrochloride: A similar compound with a different substituent group.
N-(Oct-7-en-1-yl)aziridine: Another compound with a similar structure but different ring size.
Uniqueness
N-(Oct-7-en-1-yl)thietan-3-amine is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. Its versatility makes it a valuable compound for research in multiple scientific disciplines .
Properties
Molecular Formula |
C11H21NS |
---|---|
Molecular Weight |
199.36 g/mol |
IUPAC Name |
N-oct-7-enylthietan-3-amine |
InChI |
InChI=1S/C11H21NS/c1-2-3-4-5-6-7-8-12-11-9-13-10-11/h2,11-12H,1,3-10H2 |
InChI Key |
YGMUYIWCLQABNM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCNC1CSC1 |
Origin of Product |
United States |
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